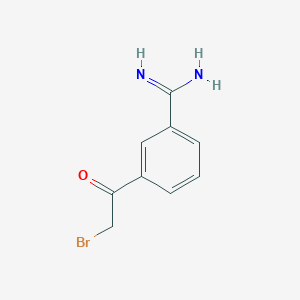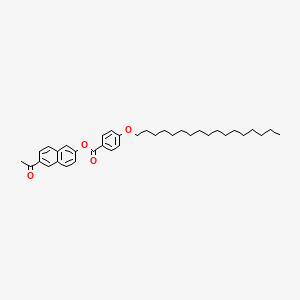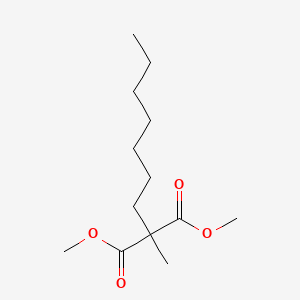![molecular formula C20H26N4O2 B14346614 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 91921-23-2](/img/structure/B14346614.png)
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound’s unique structure, featuring a benzo-fused pteridine core with dipentyl substituents, makes it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with pentylamine in the presence of a dehydrating agent, followed by cyclization to form the pteridine core. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce dihydropteridine compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine-2,4-dione: Lacks the dipentyl substituents but shares the core structure.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic effects.
Pyrimido[5,4-g]pteridine derivatives: Studied for their antitumor activity.
Uniqueness
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific dipentyl substituents, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pteridine derivatives and may contribute to its unique pharmacological properties.
Eigenschaften
CAS-Nummer |
91921-23-2 |
|---|---|
Molekularformel |
C20H26N4O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,3-dipentylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C20H26N4O2/c1-3-5-9-13-23-18-17(21-15-11-7-8-12-16(15)22-18)19(25)24(20(23)26)14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
AFVMQJQLVIPCST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




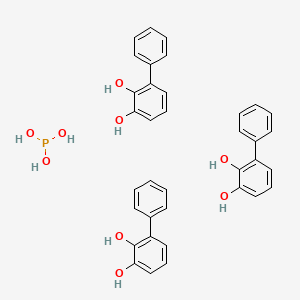

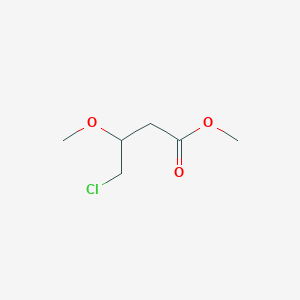

![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
